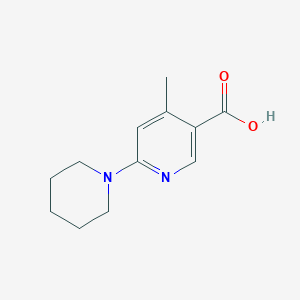
4-Methyl-6-(piperidin-1-yl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-(piperidin-1-yl)nicotinic acid is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound features a nicotinic acid core substituted with a piperidine ring and a methyl group, making it a unique derivative of nicotinic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(piperidin-1-yl)nicotinic acid typically involves the functionalization of nicotinic acid derivatives. One common method includes the reaction of 4-methyl nicotinic acid with piperidine under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and purification processes . This ensures a high yield and purity of the final product, suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-(piperidin-1-yl)nicotinic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperidine ring and methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
4-Methyl-6-(piperidin-1-yl)nicotinic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Methyl-6-(piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act on nicotinic acid receptors or other related pathways, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Methyl-6-(piperidin-1-yl)nicotinic acid include other nicotinic acid derivatives and piperidine-containing compounds. Examples include:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16N2O2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
4-methyl-6-piperidin-1-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-7-11(13-8-10(9)12(15)16)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3,(H,15,16) |
Clé InChI |
QTCNJLTWRAHQET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C(=O)O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11793201.png)

![7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11793219.png)

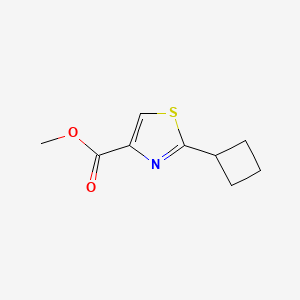
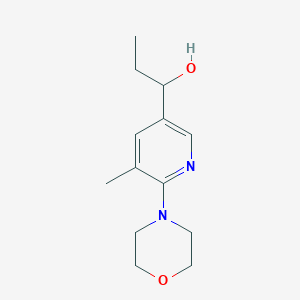


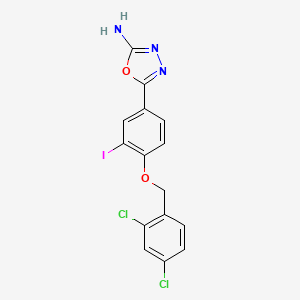
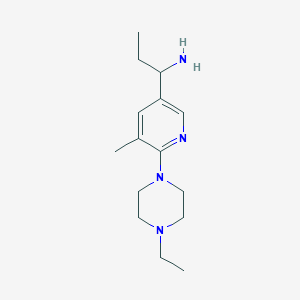

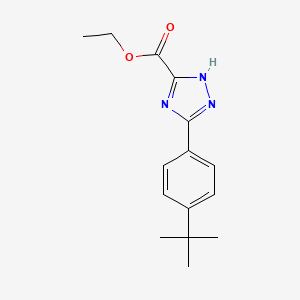

![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
